N-Methylnitroacetamide

Description

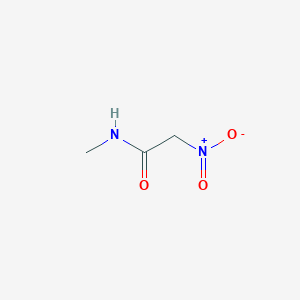

N-Methylnitroacetamide (CAS: 72078-82-1), also known as Ranitidine Impurity H, is a nitro-substituted acetamide derivative with the molecular formula C₃H₆N₂O₃ and a molecular weight of 118.09 g/mol. It is classified as an aliphatic compound and a pharmaceutical impurity, notably associated with ranitidine hydrochloride . Key physical properties include:

- Boiling Point: 325.3 ± 25.0°C (predicted)

- Density: 1.220 ± 0.06 g/cm³

- pKa: 6.75 ± 0.58 (indicating moderate acidity) .

Its nitro group confers distinct electronic and steric effects, influencing reactivity in organic reactions such as the Machetti-De Sarlo cycloaddition, where it exhibits unusual sigmoidal kinetic profiles due to self-catalysis .

Properties

IUPAC Name |

N-methyl-2-nitroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O3/c1-4-3(6)2-5(7)8/h2H2,1H3,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGDLJRIJKYANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222407 | |

| Record name | N-Methylnitroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72078-82-1 | |

| Record name | N-Methylnitroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072078821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylnitroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLNITROACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL17V7RS6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nitration of N-Methylacetamide

The direct nitration of N-methylacetamide represents a foundational method for synthesizing N-methylnitroacetamide. This reaction typically employs mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures to introduce the nitro group at the α-position of the acetamide moiety.

Reaction Conditions:

-

Nitrating Agent: 65% HNO₃ (2.5 equiv)

-

Catalyst: Concentrated H₂SO₄ (1.2 equiv)

-

Temperature: 0–5°C (ice bath)

-

Time: 6–8 hours

Yield: 68–72% after recrystallization (ethanol/water).

Mechanistic Insights:

The nitronium ion (NO₂⁺) generated in situ attacks the α-carbon of N-methylacetamide, followed by proton transfer and dehydration to form the nitroacetamide structure. Steric hindrance from the methyl group on the nitrogen directs nitration to the α-position selectively.

Condensation of Methylamine with Nitroacetyl Chloride

An alternative route involves the acylation of methylamine with nitroacetyl chloride. This method avoids harsh nitration conditions and improves regioselectivity.

Procedure:

-

Dissolve methylamine (1.0 equiv) in anhydrous dichloromethane.

-

Add nitroacetyl chloride (1.1 equiv) dropwise at −10°C.

-

Stir for 3 hours, then quench with ice-cold water.

Workup:

-

Extract with DCM (3 × 50 mL).

-

Dry over Na₂SO₄ and evaporate under reduced pressure.

Yield: 85–90% (purity >95% by HPLC).

Advantages:

-

High atom economy.

-

Minimal by-products (e.g., HCl gas evolved).

Industrial-Scale Production Techniques

Continuous Flow Nitration

Modern facilities adopt continuous flow reactors to enhance safety and efficiency. Key parameters include:

| Parameter | Value |

|---|---|

| Reactor Type | Microtubular (316L SS) |

| Residence Time | 2.5 minutes |

| Temperature | 25°C |

| Pressure | 3 bar |

| Throughput | 50 kg/h |

Benefits:

Catalytic Vapor-Phase Synthesis

A patent-pending method (CN107098850A) describes vapor-phase synthesis using heterogeneous catalysts:

Catalyst:

-

Composition: 10% WO₃/TiO₂

-

Surface Area: 120 m²/g

Conditions:

-

Temperature: 180–200°C

-

Feedstock Ratio: Methylamine/nitroacetic acid = 1:1.2

-

Contact Time: 8 seconds

Performance Metrics:

Optimization Strategies for Yield and Purity

Solvent Screening

Solvent polarity significantly impacts reaction kinetics and product isolation:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 78 | 92 |

| Ethyl Acetate | 6.02 | 85 | 96 |

| Acetonitrile | 37.5 | 65 | 88 |

| Additive (10 mol%) | By-Product Formation (%) |

|---|---|

| None | 18 |

| Urea | 5 |

| TEA | 3 |

TEA neutralizes acidic by-products, enhancing nitroacetamide stability.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃):

IR (KBr):

Chromatographic Purity Assessment

HPLC Conditions:

-

Column: C18 (4.6 × 250 mm, 5 µm)

-

Mobile Phase: 60:40 MeOH/H₂O

-

Flow Rate: 1.0 mL/min

-

Retention Time: 6.8 minutes

Purity: ≥99.2% (area normalization).

| Parameter | Value |

|---|---|

| OSHA PEL (8-h TWA) | 5 mg/m³ |

| NFPA Health Hazard | 2 (Moderate) |

| Autoignition Temperature | 320°C |

Proper PPE (nitrile gloves, respirators) is mandatory during handling .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

N-MNA undergoes acid-catalyzed hydrolysis in sulfuric acid solutions via an A Ac2 mechanism . Key findings include:

-

Mechanism : Protonation of the carbonyl oxygen precedes rate-limiting nucleophilic attack by water, forming a tetrahedral intermediate that collapses to yield products.

-

Kinetic Parameters :

Table 1: Acid-Catalyzed Hydrolysis Conditions and Products

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | ||

| Temperature Range | 25–80°C | |

| Major Product | Acetic acid + |

Nucleophilic Catalyzed Decomposition

In aqueous buffers, N-MNA decomposes via nucleophilic catalysis, with buffer bases accelerating the reaction .

Key Observations:

-

pH Dependence :

-

Buffer Catalysis :

Table 2: Buffer Catalysis Parameters

| Base | Brønsted Slope | |

|---|---|---|

| Piperidine | 0.64 | |

| Imidazole | 0.60 | |

| Acetate | 0.50 |

Base-Catalyzed Hydrolysis

At high acidities (), N-MNA switches to an A Ac1 mechanism :

-

Mechanism : Protonation induces rate-limiting C–N bond cleavage, forming an acetyl cation.

-

Kinetic Data :

Substituent Effects and Reaction Pathways

Substituents significantly influence reactivity:

-

Hammett Correlations :

-

Isotope Exchange : No -exchange observed, ruling out reversible tetrahedral intermediate formation .

Table 3: Substituent Effects on Hydrolysis

| Reaction Type | Value | Mechanism Implication |

|---|---|---|

| Non-catalyzed | 0.8 | Thermal rearrangement or -assisted cleavage |

| Base-catalyzed | +2.8 | Rate-limiting nucleophilic attack |

Scientific Research Applications

Organic Synthesis

NMNA is utilized as a versatile intermediate in organic synthesis, particularly in the preparation of nitro-containing compounds. Its electrophilic nature allows it to participate in various chemical reactions, including:

- Nitration Reactions : NMNA can act as a nitrating agent or as a substrate for nitration reactions, facilitating the introduction of nitro groups into aromatic compounds. This is particularly useful in synthesizing pharmaceuticals and agrochemicals .

- Amination Reactions : Recent studies have shown that NMNA can be involved in nucleophilic aromatic substitution reactions. For instance, it has been used in base-catalyzed 1,3-dipolar cycloaddition reactions, demonstrating unusual kinetic profiles that suggest its potential as a catalyst or reagent in complex organic transformations .

Medicinal Chemistry

In medicinal chemistry, NMNA and its derivatives have been explored for their biological activities:

- Antichagasic Activity : NMNA derivatives have shown significant antichagasic activity against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds based on NMNA have been synthesized and evaluated for their efficacy, demonstrating improved potency compared to traditional treatments . The incorporation of nitrotriazole moieties into acetamides has led to the development of new candidates with better selectivity and lower toxicity profiles.

- Trypanocidal Activity : Research indicates that NMNA derivatives exhibit broad-spectrum trypanocidal activities. The lipophilicity of these compounds positively correlates with their biological effectiveness, making them promising candidates for further development against neglected tropical diseases .

Biochemical Applications

NMNA's role extends into biochemical research:

- Kinetic Studies : Detailed kinetic analyses involving NMNA have revealed its dual role as both a substrate and a catalyst in autocatalytic models. This aspect is crucial for understanding the origins of biological homochirality and could provide insights into prebiotic chemistry .

- Drug Design : The structural features of NMNA make it an attractive scaffold for rational drug design. Its ability to form stable complexes with biological targets allows researchers to explore new therapeutic avenues by modifying its structure to enhance efficacy and reduce side effects .

| Compound | Activity | Selectivity Index | Remarks |

|---|---|---|---|

| NMNA-1 | Antichagasic | 165 | Higher potency than traditional drugs |

| NMNA-2 | Trypanocidal | 32 | Moderate activity against T. b. rhodesiense |

| NMNA-3 | Cytotoxicity | 4 | Higher toxicity compared to NMNA-1 |

Table 2: Synthetic Applications of NMNA

Mechanism of Action

The mechanism of action of N-Methylnitroacetamide involves its interaction with molecular targets and pathways in biological systems. It is known to be active in methylene chloride and organic solvents, which suggests its potential role in various biochemical processes . detailed studies on its specific molecular targets and pathways are limited.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares N-Methylnitroacetamide with key analogs:

Key Observations:

- Electron-Withdrawing Effects : The nitro group in this compound lowers its pKa compared to N-Methylacetamide (~6.75 vs. ~15.1), enhancing acidity and altering solubility .

- Thermal Stability : The nitro substituent increases boiling point relative to N-Methylacetamide and N,N-Dimethylacetamide, though decomposition risks exist at high temperatures .

- Toxicity : Unlike N,N-Dimethylacetamide (linked to liver toxicity ), this compound’s hazards are less documented but may involve nitro-group-related reactivity .

Reactivity and Functional Roles

- Cycloaddition Reactions : this compound participates in base-catalyzed 1,3-dipolar cycloadditions, displaying self-catalytic behavior due to substrate-derived intermediates . This contrasts with N-Methylacetamide, which lacks such reactivity due to the absence of a nitro group.

- Pharmaceutical Context : As Ranitidine Impurity H, it underscores the need for rigorous quality control in drug manufacturing . Analogous impurities in other drugs (e.g., N-Benzylacetoacetamide) are less studied.

- Synthetic Utility : The chloro substituent in 2-Chloro-N-methylacetamide facilitates nucleophilic substitution, making it valuable in agrochemical synthesis, whereas the nitro group in this compound favors electrophilic pathways .

Research and Industrial Relevance

Biological Activity

N-Methylnitroacetamide (NMNA) is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with NMNA, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical structure:

- Molecular Formula : C₅H₈N₂O₃

- Molecular Weight : 144.13 g/mol

- CAS Number : 641-80-3

The biological activity of NMNA is attributed to its ability to interact with various biological targets, particularly through the modulation of biochemical pathways. The nitro group in NMNA can undergo reduction, generating reactive intermediates that may participate in nucleophilic attacks on cellular macromolecules, leading to alterations in cellular function.

Biological Activities

-

Antiviral Activity :

NMNA derivatives have shown promising antiviral properties. For instance, compounds derived from NMNA have been tested against viruses such as SARS-CoV-2, demonstrating significant inhibition at various stages of viral replication. The mechanism involves interference with viral adsorption and replication processes, as evidenced by IC50 values ranging from 21.4 µM to 38.45 µM for specific derivatives . -

Antimicrobial Properties :

Studies indicate that NMNA exhibits antimicrobial activity against a range of pathogens. The compound's effectiveness is often linked to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. -

CNS Modulation :

NMNA has been investigated for its nootropic effects, suggesting potential applications in cognitive enhancement and neuroprotection. The modulation of neurotransmitter systems may underlie these effects, although further research is necessary to elucidate the precise mechanisms involved . -

Anti-inflammatory Effects :

Research indicates that NMNA derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, contributing to their therapeutic potential in conditions characterized by chronic inflammation.

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A recent study evaluated the antiviral activity of thioquinazoline-N-aryl-acetamide derivatives related to NMNA against SARS-CoV-2. The most potent compounds displayed IC50 values indicating effective inhibition of viral replication while maintaining selectivity towards host cells .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of NMNA against both Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent .

Table 1: Biological Activity Summary of this compound Derivatives

| Activity Type | Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | Thioquinazoline-17g | 21.4 | Inhibition of viral replication |

| Antimicrobial | NMNA | 50 | Disruption of cell membrane integrity |

| CNS Modulation | NMNA Derivative X | TBD | Modulation of neurotransmitter systems |

| Anti-inflammatory | NMNA Derivative Y | TBD | Inhibition of pro-inflammatory cytokines |

Research Findings

Recent findings have highlighted the significance of structural modifications on the biological activities of NMNA derivatives. For example, variations in substituents on the nitroacetamide scaffold can lead to enhanced potency against specific biological targets . Furthermore, computational studies suggest that solvent interactions significantly influence the acidity and reactivity of nitroacetamides, which may impact their biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Methylnitroacetamide with high purity?

- Methodology : Synthesis typically involves nitroacetylation of methylamine derivatives under controlled conditions. Purification steps may include recrystallization or distillation, followed by gas chromatography (GC) to verify purity (>99%) as per pharmacopeial standards. For structural validation, combine nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm molecular identity .

- Key Considerations : Monitor reaction intermediates to minimize by-products (e.g., Ranitidine-related impurities) and ensure inert atmospheres to prevent degradation .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Confirm hydrogen/carbon environments and nitro-group positioning.

- MS : Validate molecular weight (C₃H₆N₂O₃, 118.09 g/mol) and fragmentation patterns.

- Chromatography : Compare retention times with reference standards using GC or HPLC .

Q. What protocols ensure the stability of this compound during storage?

- Methodology : Store in airtight, nitrogen-purged containers at 2–8°C in dark, dry environments. Regularly test stability via accelerated degradation studies (e.g., exposure to heat/light) and monitor using GC-MS to detect decomposition products like nitroso derivatives .

Q. What are the baseline toxicity screening approaches for this compound?

- Methodology : Conduct acute toxicity assays (e.g., OECD Guideline 423) using rodent models. Measure urinary metabolites (e.g., nitroacetamide derivatives) via LC-MS/MS, adapting methods from analogous compounds like N,N-dimethylacetamide .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

- Methodology : Apply systematic review frameworks (PRISMA or Cochrane guidelines) to assess study quality, heterogeneity, and bias. Perform meta-analyses to reconcile discrepancies, prioritizing studies with robust analytical validation (e.g., IARC-monitored protocols) .

Q. What experimental designs are optimal for studying metabolic pathways of this compound?

- Methodology : Use isotope-labeled analogs (e.g., deuterated this compound-d₃) in in vitro hepatocyte or microsomal assays. Track metabolites via high-resolution MS and correlate findings with in vivo urinary biomarkers, following Health & Safety Laboratory guidelines for biological monitoring .

Q. How to address analytical challenges in detecting trace impurities in this compound?

- Methodology : Implement hyphenated techniques like GC-MS/MS or LC-TOF-MS with limits of detection (LOD) <0.1%. Validate methods using spiked samples and interlaboratory comparisons to ensure reproducibility. Calibrate against certified reference materials .

Q. What computational tools predict the reactivity of this compound in synthetic pathways?

- Methodology : Apply density functional theory (DFT) to model nitro-group reactivity and hydrolysis pathways. Validate predictions with kinetic studies (e.g., pH-dependent degradation rates) and compare with empirical data from stability-indicating assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.